(2,5-Bis(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Bis(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F6N2S2 and a molecular weight of 308.27 g/mol . This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for (2,5-Bis(trifluoromethylthio)phenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
(2,5-Bis(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (2,5-Bis(trifluoromethylthio)phenyl)hydrazine exerts its effects involves the activation of substrates and stabilization of transition states through hydrogen bonding. The trifluoromethylthio groups play a crucial role in this process by stabilizing negative charges that develop during reactions . The hydrazine group can also participate in redox reactions, further contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
(2,4-Bis(trifluoromethylthio)phenyl)hydrazine: Similar structure but with different substitution pattern on the phenyl ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains thiourea instead of hydrazine and different substitution pattern.
Uniqueness
(2,5-Bis(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the trifluoromethylthio groups and the presence of the hydrazine functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6F6N2S2 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
[2,5-bis(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S2/c9-7(10,11)17-4-1-2-6(5(3-4)16-15)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
BSYLTYOHCDGMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.